2-Methylquinolin-8-yl naphthalene-2-sulfonate
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Overview
Description
2-Methylquinolin-8-yl naphthalene-2-sulfonate is a chemical compound with the molecular formula C20H15NO3S and a molecular weight of 349.4 g/mol It is known for its unique structure, which combines a quinoline derivative with a naphthalene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl naphthalene-2-sulfonate typically involves the esterification of 2-naphthalenesulfonic acid with 2-methylquinolin-8-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl naphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylquinolin-8-yl naphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative without the naphthalene sulfonate group.
Naphthalene-2-sulfonic acid: Lacks the quinoline moiety but shares the sulfonate group.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity.
Uniqueness
2-Methylquinolin-8-yl naphthalene-2-sulfonate is unique due to its combined structural features of both quinoline and naphthalene sulfonate. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research applications .
Properties
IUPAC Name |
(2-methylquinolin-8-yl) naphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-14-9-10-16-7-4-8-19(20(16)21-14)24-25(22,23)18-12-11-15-5-2-3-6-17(15)13-18/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBCSVZISNCQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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